Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride
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Overview
Description
Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound is characterized by the presence of an aminooxy group attached to a phenylpropanoate backbone, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride typically involves the reaction of methyl 3-phenylpropanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the aminooxy derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime and its subsequent conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenylpropanoate derivatives.
Scientific Research Applications
Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aminooxy functionalities.
Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride exerts its effects is primarily through its reactivity with various biological molecules. The aminooxy group can form stable adducts with carbonyl-containing compounds, such as aldehydes and ketones, through the formation of oxime linkages. This reactivity makes it a useful tool for studying enzyme-catalyzed reactions and for the development of enzyme inhibitors. The molecular targets and pathways involved include those related to amino acid metabolism and protein modification.
Comparison with Similar Compounds
Methyl 2-(hydroxyamino)-3-phenylpropanoate: Similar in structure but with a hydroxyamino group instead of an aminooxy group.
Methyl 2-(amino)-3-phenylpropanoate: Lacks the oxygen atom in the aminooxy group.
Methyl 2-(nitroso)-3-phenylpropanoate: Contains a nitroso group instead of an aminooxy group.
Uniqueness: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is unique due to the presence of the aminooxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with carbonyl-containing compounds.
Properties
IUPAC Name |
methyl 2-aminooxy-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)9(14-11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXOADAIHWVLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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